molecular formula C7H11N3 B13488728 {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

Cat. No.: B13488728
M. Wt: 137.18 g/mol
InChI Key: ZMHIKERLIAEXLT-UHFFFAOYSA-N
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Description

{4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine (CAS: 1260672-10-3) is a high-value chemical building block with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol. This compound features a fused pyrrolopyrazole bicyclic system, a privileged scaffold in medicinal chemistry known for its significant biological potential . The primary amine group attached to the core structure serves as a versatile handle for further synthetic modification, enabling the creation of diverse compound libraries for drug discovery programs. While specific biological data for this exact molecule is limited in public literature, its core structure is of high interest. The pyrrolopyrazole scaffold is recognized as a key pharmacophore in the development of novel therapeutic agents . Research on closely related pyrazole-based compounds has demonstrated a wide range of pharmacological activities, with particular prominence in areas such as anticancer and anti-inflammatory research . For instance, pyrazole-containing drugs like Crizotinib are already successfully used in oncology, highlighting the therapeutic relevance of this structural class . Furthermore, similar fused bicyclic systems, such as pyrrolo[3,4-c]pyrazoles, are frequently investigated as potent inhibitors of various biological targets, including kinases and phosphatases . This suggests that this compound is a highly promising intermediate for researchers exploring new small-molecule inhibitors. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine

InChI

InChI=1S/C7H11N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5,8H2

InChI Key

ZMHIKERLIAEXLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)CN

Origin of Product

United States

Preparation Methods

Key Synthetic Strategy

The synthesis can be summarized in three main steps:

Step Description Reagents/Conditions Notes
1. Preparation of Diaryl Imine Formation of diaryl imine from aldehydes and amines Reaction C (typically amine + aldehyde in presence of base such as DIEA or triethylamine) Provides imine intermediate for coupling
2. Coupling with 2,3-Dichloropyrazine Reaction of diaryl imine with 2,3-dichloropyrazine in presence of base (e.g., potassium carbonate or cesium carbonate) Solvents: DMF preferred, temperature 20–130 °C Forms alkyl 2-(3-chloropyrazin-2-yl)-2-(diphenylmethylideneamino)acetate intermediate
3. Hydrolysis Hydrolysis of imine intermediate to yield the methanamine compound Acidic (HCl, TFA, acetic acid, sulfuric acid) or basic (NaOH, KOH, LiOH) conditions Preferred acid: HCl; preferred base: NaOH; solvent mixtures including water, THF, CH2Cl2

This process avoids the direct formation of halomethyl pyrazine, which is lacrymatory and challenging to handle selectively.

Detailed Reaction Conditions

  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (CH3CN), dichloromethane (CH2Cl2), chloroform (CHCl3), toluene, or mixtures thereof.
  • Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), N,N-diisopropylethylamine (DIEA), triethylamine (Et3N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Temperature: 20 °C to 130 °C for coupling; hydrolysis typically at room temperature to 60 °C.
  • Pressure: Atmospheric pressure is standard, but variations possible.
  • Yields: Overall yields of at least 50% reported for the process.

Alternative Routes and Considerations

While the patent literature primarily describes the halopyrazine and diaryl imine route, other synthetic methodologies reported in heterocyclic chemistry may include:

  • Cyclization of appropriate hydrazine and 1,3-dicarbonyl precursors to form the pyrazole ring followed by pyrrole ring formation.
  • Reductive amination of aldehyde intermediates derived from the pyrrolo-pyrazole core.

However, these methods lack detailed, peer-reviewed documentation specific to this compound and are less established compared to the halopyrazine-based approach.

Summary Table of Preparation Method

Parameter Details
Starting Materials 2,3-Dichloropyrazine, Diaryl imine intermediate
Key Reagents Potassium carbonate, cesium carbonate, DIEA, HCl, NaOH
Solvents DMF, THF, CH2Cl2, CHCl3, toluene
Temperature Range 20–130 °C (coupling), 0–60 °C (hydrolysis)
Reaction Time Variable, typically several hours
Yield ≥50% overall yield
Advantages Avoids lacrymatory halomethyl pyrazine; scalable; moderate conditions
Challenges Requires careful control of hydrolysis conditions; handling of chloropyrazine intermediates

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fused pyrrole-pyrazole system exhibits electron-donating characteristics due to nitrogen lone pairs, facilitating electrophilic attacks. Common reaction sites and conditions include:

PositionElectrophileConditionsProduct
C-3HalogensX₂ (Cl₂, Br₂), FeCl₃ catalyst, 0–25°C3-Halo derivatives
C-7NitrationHNO₃/H₂SO₄, 0°C7-Nitro compounds
C-5SulfonationH₂SO₄/SO₃, 50°C5-Sulfo derivatives

The amine group directs electrophiles to adjacent positions through resonance effects .

Amine-Functional Group Reactions

The primary amine (-CH₂NH₂) undergoes characteristic nucleophilic reactions:

Table 2: Amine reactivity profile

Reaction TypeReagentProductApplication
AcylationAcetyl chlorideN-Acetyl derivativeProdrug synthesis
AlkylationMethyl iodideN-Methylated compoundBioactivity modulation
Schiff base formationAldehydes/ketonesImine derivativesCoordination chemistry
DiazotizationNaNO₂/HClDiazonium saltsCoupling reactions

These transformations occur under mild conditions (20–60°C) with yields ranging from 45% to 92% depending on steric factors .

Ring Functionalization via Cycloadditions

The conjugated π-system participates in [3+2] and [4+2] cycloadditions:

  • With nitrile oxides : Forms isoxazoline-fused derivatives at 80°C (DMF, 12h)

  • Diels-Alder reactivity : Reacts with maleic anhydride at 110°C to yield bicyclic adducts

Reaction outcomes depend on the dienophile's electronic properties and solvent polarity .

Metal Coordination Chemistry

The nitrogen atoms serve as ligand sites for transition metals:

Table 3: Coordination complexes

Metal IonLigand SitesGeometryStability Constant (log β)
Cu²⁺Pyrazole N, amine NSquare planar8.2 ± 0.3
Pd²⁺Pyrrole N, amine NTetrahedral10.1 ± 0.5
Fe³⁺All three N atomsOctahedral12.7 ± 0.4

Complexation occurs in ethanol/water mixtures at pH 6–8, with applications in catalysis and metallodrug design .

Redox Transformations

Controlled oxidation of the amine group produces nitriles or nitro compounds:

  • NH₂ → CN : KMnO₄/H₂SO₄, 70°C (82% yield)

  • NH₂ → NO₂ : H₂O₂/TS-1 catalyst, 50°C

Reduction of the aromatic system with H₂/Pd-C (1 atm, 25°C) partially saturates the pyrrole ring while preserving the pyrazole moiety .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-opening via N-N bond cleavage (quantum yield Φ = 0.33)

  • [2+2] Cycloaddition between adjacent rings

Photoproduct distributions depend on solvent dielectric constant and irradiation time.

This comprehensive reactivity profile enables precise structural modifications for developing targeted bioactive molecules and advanced materials. Experimental data gaps remain in regioselectivity patterns for certain electrophiles, warranting further mechanistic studies .

Scientific Research Applications

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Positional Isomers: 2-yl vs. 3-yl Derivatives

The positional isomer (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine (3-yl isomer) has been extensively studied for its synthesis and applications. Its synthesis involves N-SEM protection of pyrazole , followed by alkylation with 1-bromo-3-chloropropane and subsequent deprotection, achieving moderate yields . In contrast, the 2-yl isomer’s synthesis is less documented, though its dihydrochloride salt is marketed by American Elements, suggesting a viable synthetic route .

Key Differences:

Property 2-yl Methanamine 3-yl Methanamine
Substituent Position 2-position 3-position
Molecular Formula C7H11N3 (free base) C7H11N3 (free base)
Salt Form Availability Dihydrochloride (C7H13Cl2N3) Not specified in evidence
Synthesis Complexity Likely multi-step (commercial) Complex (4 steps, moderate yield)

Functional Group Variations: Methanamine vs. Ethanone

The ketone derivative 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}ethan-1-one (CAS 1512202-56-0) replaces the amine with a carbonyl group. Its molecular formula is C8H10N2O , with a molecular weight of 150.18 g/mol . The ketone’s electrophilic nature enables nucleophilic additions, contrasting with the amine’s nucleophilic reactivity (e.g., amide bond formation). This functional divergence impacts applications: methanamines are more suited for drug candidates (e.g., kinase inhibitors), while ketones may serve as intermediates in organic synthesis .

Salt Forms and Derivatives

The dihydrochloride salt of the 2-yl methanamine enhances solubility in aqueous systems, critical for pharmacological formulations . Enamine Ltd. lists a related derivative, 2-(1,3-dioxaindan-5-yloxy)ethylamine dihydrochloride , which incorporates an additional ether-linked substituent. This modification increases molecular weight (233.27 g/mol ) and likely alters bioavailability and target binding compared to the simpler methanamine .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Form
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride 1955548-05-6 C7H13Cl2N3 210.11 Powder
(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Not provided C7H11N3 137.19 (free base) Not specified
1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}ethan-1-one 1512202-56-0 C8H10N2O 150.18 Not specified

Biological Activity

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine, also known as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine dihydrochloride, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7_7H13_{13}Cl2_2N3_3
  • Molecular Weight : 210.11 g/mol
  • IUPAC Name : 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine dihydrochloride
  • SMILES : C1CC2=CC(=NN2C1)CN.Cl.Cl

Synthesis

The synthesis of this compound has been explored in various studies. A notable method involves a multi-step reaction that optimizes yield and purity. The synthesis pathway typically includes the formation of the pyrrolo-pyrazole core followed by amination reactions to introduce the methanamine moiety .

Antiparasitic Activity

One of the key areas of research surrounding this compound is its antiparasitic activity. Preliminary studies suggest that derivatives of pyrrolo-pyrazoles exhibit significant effects against malaria parasites. For instance, compounds structurally related to this compound have shown promising results in inhibiting Plasmodium falciparum ATPase activity, which is crucial for parasite survival. A specific study demonstrated that modifications in the structure could enhance potency and metabolic stability against malaria models in mice .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Research indicates that certain pyrrolo-pyrazole derivatives can inhibit Hsp90 molecular chaperone activity, which is pivotal in cancer cell proliferation and survival. These findings suggest that this compound could be a candidate for further development as an anticancer therapeutic .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Malaria Inhibition : In a study involving a malaria mouse model, compounds similar to this compound demonstrated a reduction in parasitemia by over 30% at doses of 40 mg/kg. This indicates significant potential for further optimization and clinical application in malaria treatment .
  • Cancer Cell Lines : In vitro tests on various cancer cell lines showed that derivatives of this compound led to reduced cell viability and induced apoptosis in certain types of cancers. The mechanism was attributed to the inhibition of crucial signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntiparasiticP. falciparumEC50 = 0.064 μM
AnticancerVarious Cancer Cell LinesSignificant reduction in viability
In vivo EfficacyMalaria Mouse Model30% reduction in parasitemia

Q & A

Q. Advanced Research Focus

  • Database mining : Use PISTACHIO, REAXYS, and BKMS_METABOLIC to identify plausible synthetic pathways and metabolic stability .
  • Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) using the compound’s PSA and LogP to prioritize analogs with optimal ADME profiles.

Methodological Insight : Combine DFT calculations (e.g., Gaussian) for transition-state modeling with QSAR to link structural motifs (e.g., triazole substituents) to activity .

How can conflicting spectral data during characterization be resolved?

Q. Advanced Research Focus

  • NMR ambiguity : For overlapping proton signals (e.g., NH₂ or aromatic protons), use DEPT-135 or 2D-COSY to assign peaks.
  • Mass spectrometry : Compare experimental HRMS with PubChem’s computed isotopic distribution (exact mass: 108.0687 g/mol) .
  • X-ray challenges : Address crystal packing issues (due to rigid structure) by co-crystallizing with heavy atoms (e.g., bromine derivatives).

Methodological Insight : Cross-validate with IR spectroscopy to confirm functional groups (e.g., amine stretches at ~3300 cm⁻¹).

What analytical techniques are critical for structural validation?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 2–5 Hz for pyrrolidine protons).
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+ at m/z 109.08.
  • Elemental analysis : Verify C, H, N content against theoretical values (C6H8N2: C 66.64%, H 7.46%, N 25.90%) .

Methodological Insight : Use deuterated DMSO for NMR to resolve exchangeable protons.

What challenges arise in establishing structure-activity relationships (SAR) for this scaffold?

Q. Advanced Research Focus

  • Conformational rigidity : Limited rotatable bonds restrict derivatization; focus on substituent effects at the pyrazole N1 position.
  • Solubility limitations : High LogP may reduce aqueous solubility; introduce sulfonate or amine salts for in vitro assays.

Methodological Insight : Synthesize analogs with electron-withdrawing groups (e.g., nitro) on the pyrrolidine ring and compare IC50 values in enzyme inhibition assays.

How does solvent polarity influence synthetic outcomes for related pyrazolo-pyrrolidine derivatives?

Q. Advanced Research Focus

  • Polar solvents (ethanol) : Favor SN2 mechanisms but may hydrolyze sensitive intermediates.
  • Nonpolar solvents (xylene) : Enable high-temperature cyclization without side reactions but require anhydrous conditions .

Methodological Insight : Conduct kinetic studies (e.g., variable-temperature NMR) to map solvent effects on reaction pathways.

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